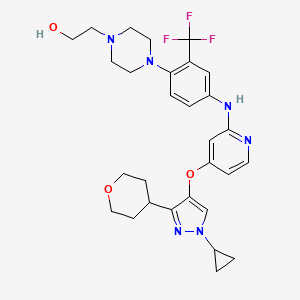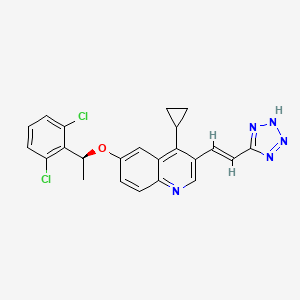
MsbA-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MsbA-IN-5 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. It has an inhibitory concentration (IC50) value of 2 nanomolar. This compound exhibits inhibitory activity against Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, with minimum inhibitory concentrations of 12 micromolar, 12 micromolar, and 25 micromolar, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
MsbA-IN-5 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions include acidic or basic environments and temperatures between 0°C and 50°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. Conditions often involve inert atmospheres and temperatures from -20°C to 25°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of this compound.
科学研究应用
MsbA-IN-5 is extensively used in scientific research due to its potent inhibitory activity against the MsbA transporter. Its applications include:
Chemistry: Studying the structure-activity relationship of MsbA inhibitors and developing new antibacterial agents.
Biology: Investigating the role of MsbA in bacterial physiology and its potential as a target for antibacterial therapy.
Medicine: Exploring the therapeutic potential of this compound in treating infections caused by Gram-negative bacteria.
Industry: Developing new antibacterial coatings and materials for medical devices and surfaces
作用机制
MsbA-IN-5 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transporter’s function, preventing the translocation of lipopolysaccharides across the bacterial inner membrane. The inhibition of MsbA disrupts the biogenesis of the bacterial outer membrane, leading to bacterial cell death .
相似化合物的比较
MsbA-IN-5 is unique due to its high selectivity and potency as an MsbA inhibitor. Similar compounds include:
Tetrahydrobenzothiophene 1 (TBT1): Another MsbA inhibitor with a different mechanism of action.
G247: An MsbA inhibitor that binds to a different site on the transporter and induces distinct conformational changes
These compounds highlight the diversity of MsbA inhibitors and their potential for developing new antibacterial therapies.
属性
分子式 |
C23H19Cl2N5O |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H19Cl2N5O/c1-13(22-18(24)3-2-4-19(22)25)31-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21-27-29-30-28-21/h2-4,7-14H,5-6H2,1H3,(H,27,28,29,30)/b10-7+/t13-/m0/s1 |
InChI 键 |
MKYKJTCWOHWXDW-RSPDNQDQSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
规范 SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
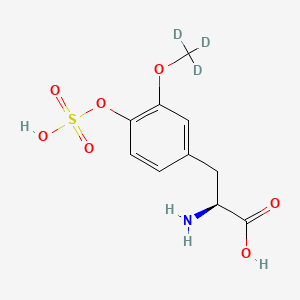
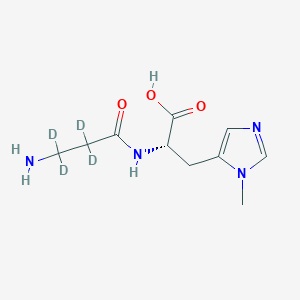


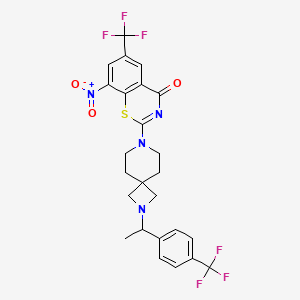
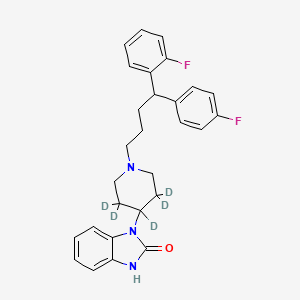
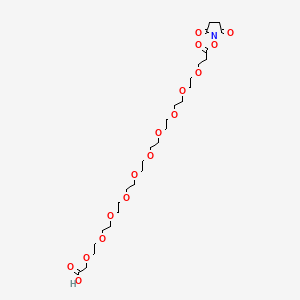
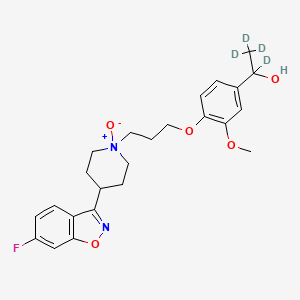
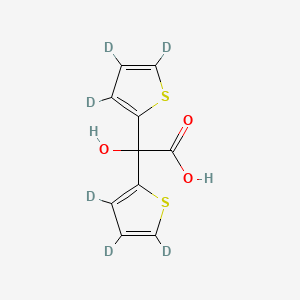
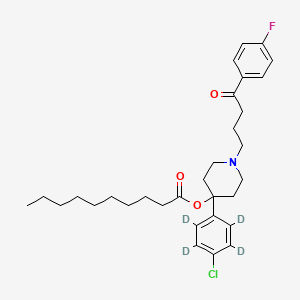

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
